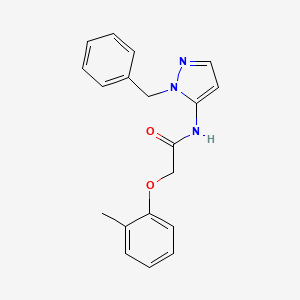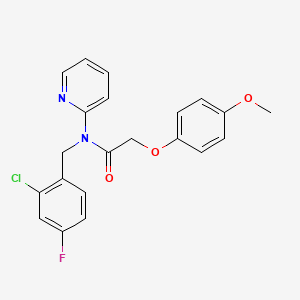![molecular formula C20H23N3O2S B11309312 N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309312.png)
N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazol-3-carboxamid ist eine komplexe organische Verbindung, die eine einzigartige Kombination von funktionellen Gruppen aufweist, darunter ein Oxazolring, ein Thiophenring und eine Carboxamidgruppe.
Vorbereitungsmethoden
Die Synthese von N-[2-(Diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazol-3-carboxamid umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorstufen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Oxazolrings: Dies kann durch Cyclisierung geeigneter Vorstufen unter sauren oder basischen Bedingungen erreicht werden.
Einführung des Thiophenrings: Dieser Schritt beinhaltet oft die Verwendung von Thiophenderivaten, die durch verschiedene Kupplungsreaktionen an den Oxazolring gekoppelt werden können.
Anlagerung der Diethylamino-phenylethylgruppe: Dieser Schritt kann eine nucleophile Substitution oder andere geeignete Reaktionen umfassen, um den gewünschten Substituenten einzuführen.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte umfassen, um die Ausbeute und Skalierbarkeit zu verbessern, wobei häufig Katalysatoren und spezifische Reaktionsbedingungen verwendet werden, um die Effizienz zu erhöhen .
Analyse Chemischer Reaktionen
N-[2-(Diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazol-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion spezifischer funktioneller Gruppen führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.
Kupplungsreaktionen: Der Thiophen- und der Oxazolring können an Kupplungsreaktionen beteiligt sein, wodurch größere konjugierte Systeme gebildet werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, spezifische Katalysatoren und kontrollierte Temperaturen .
Wissenschaftliche Forschungsanwendungen
N-[2-(Diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazol-3-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihre potenziellen pharmakologischen Eigenschaften untersucht, darunter entzündungshemmende, antimikrobielle und Antikrebsaktivitäten.
Organische Synthese: Sie dient als Baustein für die Synthese komplexerer Moleküle, insbesondere bei der Entwicklung neuer Pharmazeutika.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für den Einsatz in organischen Elektronik, wie z. B. organischen Leuchtdioden (OLEDs) und organischen Feldeffekttransistoren (OFETs).
Biologische Studien: Sie wird in der Forschung verwendet, um ihre Wechselwirkungen mit biologischen Zielmolekülen und ihr Potenzial als Therapeutikum zu verstehen
5. Wirkmechanismus
Der Wirkmechanismus von N-[2-(Diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazol-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Wege können die Hemmung spezifischer Enzyme, die Wechselwirkung mit DNA oder RNA und die Modulation von Signaltransduktionswegen umfassen .
Wirkmechanismus
The mechanism of action of N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes, interaction with DNA or RNA, and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
N-[2-(Diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazol-3-carboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Thiophenderivate: Diese Verbindungen teilen den Thiophenring und können ähnliche elektronische Eigenschaften haben.
Oxazolderivate: Verbindungen mit dem Oxazolring können eine ähnliche Reaktivität und biologische Aktivität haben.
Carboxamidderivate: Diese Verbindungen können aufgrund des Vorhandenseins der Carboxamidgruppe ähnliche pharmakologische Eigenschaften aufweisen.
Die Einzigartigkeit von N-[2-(Diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazol-3-carboxamid liegt in seiner Kombination dieser funktionellen Gruppen, die zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann .
Eigenschaften
Molekularformel |
C20H23N3O2S |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-[2-(diethylamino)-2-phenylethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H23N3O2S/c1-3-23(4-2)17(15-9-6-5-7-10-15)14-21-20(24)16-13-18(25-22-16)19-11-8-12-26-19/h5-13,17H,3-4,14H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
KACMJHUOLITEFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(CNC(=O)C1=NOC(=C1)C2=CC=CS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11309233.png)
![N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11309258.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B11309260.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11309268.png)
![N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11309270.png)
![[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11309274.png)
![1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane](/img/structure/B11309276.png)


![5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11309307.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11309320.png)
![3,5,6-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11309334.png)
![N,N-diethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11309336.png)
